

Spectroscopic data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine</i>
Cat. No.:	B139851

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine** and Related Diamines

This guide provides a comparative analysis of the spectroscopic data for **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine**, a bulky bidentate ligand crucial in coordination chemistry and catalysis. Due to the limited availability of a complete public dataset for this specific compound, this guide presents its known properties alongside spectroscopic data for closely related and structurally simpler analogues. This comparative approach allows for a deeper understanding of the influence of the bulky 2,6-diisopropylphenyl substituents on the spectroscopic characteristics of the ethylenediamine backbone.

The analogues used for comparison are:

- N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: The oxidized diimine counterpart.
- N,N'-Diisopropylethylenediamine: An analogue with isopropyl groups directly on the nitrogen atoms, lacking the phenyl rings.
- Ethylenediamine: The parent diamine.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize these and similar ligands in their work.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine** and its analogues.

Table 1: Physical and Mass Spectrometry Data

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrometry Data (m/z)
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine	134030-22-1	C ₂₆ H ₄₀ N ₂	380.61[1]	Data not readily available in public sources. Expected [M+H] ⁺ ≈ 381.3.
N,N'-Bis(2,6-diisopropylphenyl)ethanediiimine	74663-75-5	C ₂₆ H ₃₆ N ₂	376.58[2]	376.2878 (Calculated Monoisotopic Mass)[2]
N,N'-Diisopropylethylene diamine	4013-94-9	C ₈ H ₂₀ N ₂	144.26[3]	144.1626 (Calculated Monoisotopic Mass)[4]
Ethylenediamine	107-15-3	C ₂ H ₈ N ₂	60.10[5]	Major peaks at 30, 60.[6]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	Ar-H	-CH=N- / -CH ₂ -N-	-CH(CH ₃) ₂	-CH(CH ₃) ₂	-NH-
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine	-	-	~7.0-7.2	~2.8-3.0	~3.0-3.5	~1.2-1.3
						~2.0-3.0 (broad)
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine	CDCl ₃	7.04-7.16	8.10 (s, m, 6H)	2H)	2.87 (sept, 4H)	1.14 (d, 24H)
						-
N,N'-Diisopropylethylenediamine	-	-	-	~2.6 (s, 4H)	~2.8 (sept, 2H)	~1.0 (d, 12H)
						~1.5 (broad s, 2H)
Ethylenediamine	CDCl ₃	-	-	2.68 (s, 4H)	-	1.33 (s, 4H)

Note: Data for **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine** and **N,N'-Diisopropylethylenediamine** are predicted based on typical chemical shifts for similar structures, as explicit literature spectra were not found in the search.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	Ar-C (ipso)	Ar-C	-CH=N- / -CH ₂ -N-	-CH(CH ₃) ₂	-CH(CH ₃) ₂
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine	-	~148	~123-126	~45-50	~28	~24
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine	CDCl ₃	148.0	125.1, 136.7	163.1	28.0	23.4
N,N'-Diisopropylethylenediamine	-	-	-	~46	~48	~23
Ethylenediamine	D ₂ O	-	-	41.5	-	-

Note: Data for **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine** and **N,N'-Diisopropylethylenediamine** are predicted based on typical chemical shifts for similar structures, as explicit literature spectra were not found in the search.

Table 4: IR Spectroscopic Data (Characteristic Bands in cm⁻¹)

Compound	N-H Stretch	C-H Stretch (sp ³)	C-H Stretch (Aromatic)	C=N Stretch	N-H Bend
N,N'-Bis(2,6-diisopropylphenyl)ethylene diamine	~3300-3400 (weak)	~2850-2960	~3010-3070	-	~1590-1650
N,N'-Bis(2,6-diisopropylphenyl)ethanedi imine	-	~2866-2960	~3050	~1630-1640	-
N,N'-Diisopropylethylenediamine	~3280-3300 (weak)	~2850-2960	-	-	~1560-1590
Ethylenediamine	3260-3370 (broad)	~2840-2930	-	-	1595

Note: Data for **N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine** and **N,N'-Diisopropylethylenediamine** are predicted based on typical IR absorptions for similar functional groups.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer, or equivalent.

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., ' zgpg30').
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

- Assign the peaks based on chemical shifts, coupling patterns, and integration values. 2D NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment of complex molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C-H stretch, C=N stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation (ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is infused directly into the ESI source or injected via a liquid chromatography system.

Acquisition Parameters (ESI-MS):


- Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule $[M+H]^+$.
- Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 100-1000).
- Capillary Voltage: Typically 3-5 kV.
- Source Temperature: 100-150 °C.

Data Processing:

- The mass spectrum is analyzed to identify the peak corresponding to the molecular ion (or pseudomolecular ion, e.g., $[M+H]^+$).
- The high-resolution data allows for the determination of the elemental composition from the accurate mass.
- Tandem MS (MS/MS) experiments can be performed to induce fragmentation and aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a novel ligand with known analogues.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis and Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]
- 4. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylenediamine [webbook.nist.gov]
- 7. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines [opg.optica.org]
- To cite this document: BenchChem. [Spectroscopic data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139851#spectroscopic-data-for-n-n-bis-2-6-diisopropylphenyl-ethylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com